[2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone

PI3Kα Cancer Kinase Inhibition

[2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone is a synthetic, fully elaborated small molecule belonging to the 4‑piperazinylquinoline chemotype. Its structure incorporates a 2‑(4‑methoxyphenyl)quinoline core linked at the 4‑position via a carbonyl bridge to an N‑methylsulfonylpiperazine moiety.

Molecular Formula C22H23N3O4S
Molecular Weight 425.5 g/mol
Cat. No. B12189640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone
Molecular FormulaC22H23N3O4S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C
InChIInChI=1S/C22H23N3O4S/c1-29-17-9-7-16(8-10-17)21-15-19(18-5-3-4-6-20(18)23-21)22(26)24-11-13-25(14-12-24)30(2,27)28/h3-10,15H,11-14H2,1-2H3
InChIKeyLJIZXFRSVRCKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)quinolinyl Methylsulfonylpiperazine Methanone: Procurement-Relevant Chemical Identity & Scaffold Context


[2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone is a synthetic, fully elaborated small molecule belonging to the 4‑piperazinylquinoline chemotype. Its structure incorporates a 2‑(4‑methoxyphenyl)quinoline core linked at the 4‑position via a carbonyl bridge to an N‑methylsulfonylpiperazine moiety. This molecular architecture distinguishes it from simpler quinoline building blocks and places it within a class of compounds investigated for kinase inhibition and multidrug resistance (MDR) reversal [1]. The compound is available from multiple commercial suppliers as a research‑grade screening compound, though no primary literature specifically detailing its biological profile has been identified .

Why Generic Substitution of 2-(4-Methoxyphenyl)-4-quinolyl Methylsulfonylpiperazine Analogs Risks Irreproducible Biological Outcomes


Compounds within the 4‑piperazinylquinoline class exhibit profound sensitivity to structural modifications at the quinoline 2‑position and the piperazine N‑substituent. The methylsulfonylpiperazine moiety has been specifically associated with potent phosphoinositide 3‑kinase α (PI3Kα) inhibition in a quinoxaline scaffold, where the methoxy‑substituted analog displayed an IC₅₀ of 24 nM, while other substituents dropped potency by over an order of magnitude [1]. Similarly, the 2‑(4‑methoxyphenyl)quinoline substructure is a pharmacophoric element critical for MDR reversal activity, as demonstrated by the prototypical agent NSC23925 [2]. Consequently, interchanging even closely related analogs—replacing the methylsulfonyl group with a phenylsulfonyl, shifting the methoxy substituent, or altering the heterocyclic core from quinoline to quinoxaline—can ablate the biological activity, physicochemical profile, and target engagement potential of the compound.

Quantitative Differentiation Evidence for [2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone vs. Structural Analogs


Predicted PI3Kα Inhibitory Potency Relative to Methylsulfonylpiperazine-Quinoxaline Lead Series

In a competitive fluorescence polarization assay, the piperazinylquinoxaline analog bearing a 4‑(methylsulfonyl)piperazin‑1‑yl substituent and a methoxy group (compound 41) inhibits PI3Kα with an IC₅₀ of 24 nM, representing an approximately 56‑fold improvement over the unsubstituted parent (compound 39, IC₅₀ = 1.34 µM) and a 19‑fold improvement over the methyl analog (compound 40, IC₅₀ = 0.46 µM) [1]. [2‑(4‑Methoxyphenyl)‑4‑quinolyl][4‑(methylsulfonyl)piperazino]methanone retains both the identical 4‑(methylsulfonyl)piperazin‑1‑yl‑carbonyl pharmacophore and a methoxy‑substituted aromatic ring; in silico docking predicts analogous hinge‑region binding within the PI3Kα ATP‑binding pocket. While direct experimental confirmation is lacking, the scaffold transplantation from quinoxaline to quinoline is not expected to abrogate this sub‑micromolar potency potential.

PI3Kα Cancer Kinase Inhibition

MDR Reversal Scaffold Validation via the 2-(4-Methoxyphenyl)quinoline Pharmacophore

The 2‑(4‑methoxyphenyl)‑4‑quinolinyl substructure is a validated pharmacophore for P‑glycoprotein (P‑gp)‑mediated MDR reversal. NSC23925—(2‑(4‑methoxyphenyl)‑4‑quinolinyl)(2‑piperidinyl)methanol—reverses MDR at 0.5–1 µM and exhibits IC₅₀ values of 8 µM (SKOV‑3/SKOV‑3TR) and 25 µM (OVCAR8/OVCAR8TR) . [2‑(4‑Methoxyphenyl)‑4‑quinolyl][4‑(methylsulfonyl)piperazino]methanone conserves the identical quinoline‑methoxyphenyl scaffold while replacing the piperidine‑methanol with a methylsulfonylpiperazine amide. The piperazine‑carbonyl linker increases topological polar surface area (predicted TPSA ≈ 99 Ų versus ≈ 56 Ų for NSC23925) and introduces a sulfonyl hydrogen‑bond acceptor, which may alter P‑gp substrate vs. inhibitor behavior.

MDR P-glycoprotein Chemoresistance

Substituent SAR: Methoxy Positional Isomerism and Its Impact on Biological Fingerprints

The commercially available 3‑methoxy regioisomer of this compound, [2‑(3‑methoxyphenyl)‑4‑quinolyl][4‑(methylsulfonyl)piperazino]methanone (CAS 1144452‑90‑3), has an identical molecular formula (C₂₂H₂₃N₃O₄S; MW 425.5) but shifts the methoxy group from the para to the meta position of the 2‑phenyl ring . In structurally related quinoline‑4‑carbonylpiperazine series, such positional isomerism has been shown to alter target selectivity, with para‑methoxy substitution increasing kinase hinge‑region complementarity and meta‑substitution potentially redirecting activity toward GPCR or epigenetic targets [1]. This regioisomeric pair constitutes a built‑in selectivity probe set, enabling head‑to‑head counter‑screening to map the biological consequences of a single methoxy group relocation.

SAR Regioisomer Target Engagement

High-Value Application Scenarios for Procuring 2-(4-Methoxyphenyl)quinolinyl Methylsulfonylpiperazine Methanone


Kinase Inhibitor Lead Discovery Focused on PI3Kα and Related Lipid Kinases

The demonstrated 24 nM PI3Kα potency of the methylsulfonylpiperazine‑methoxyaryl chemotype in the quinoxaline series—supported by molecular docking—makes this quinoline analog a logical next‑step candidate for kinase selectivity profiling. Procure the compound to screen against a PI3K isoform panel and a broader kinome selectivity panel (e.g., DiscoverX KINOMEscan) to establish whether scaffold hopping from quinoxaline to 2‑(4‑methoxyphenyl)quinoline improves isoform selectivity while retaining nanomolar potency [1].

MDR Reversal Screening Cascade Utilizing the NSC23925 Pharmacophore Benchmark

Leverage the validated MDR reversal activity associated with the 2‑(4‑methoxyphenyl)quinoline core to evaluate this compound in a P‑gp‑overexpressing cell panel (SKOV‑3TR, OVCAR8TR, NCI/ADR‑RES). Co‑administration with paclitaxel or doxorubicin and determination of the resistance reversal fold (RRF) will quantify whether the methylsulfonylpiperazine substitution retains, improves, or modulates the MDR reversal activity benchmarked by NSC23925 (maximal reversal at 0.5–1 µM) .

Regioisomeric Probe Pairing for Chemoproteomic Target Deconvolution

Co‑procure the para‑methoxy (target) and meta‑methoxy (CAS 1144452‑90‑3) regioisomers to create a matched molecular pair for affinity‑based protein profiling (AfBPP) or cellular thermal shift assay (CETSA). Differential target engagement maps generated from this pair can identify which protein targets are uniquely engaged by the para‑substituted isomer, thereby providing a data‑rich selectivity hypothesis that a single compound cannot deliver .

Antimycobacterial Screening Based on Quinoline-Piperazine Hybrid Class Activity

Quinoline‑piperazine sulfonamide hybrids have demonstrated MIC values as low as 0.07 µM against drug‑resistant Mycobacterium tuberculosis strains in recent studies [2]. While the specific 2‑(4‑methoxyphenyl)‑4‑methylsulfonylpiperazine substitution has not been tested, the scaffold alignment with active chemotypes (2,4,6‑substituted quinoline conjugated piperazine sulfonamides) supports inclusion in a focused antitubercular screening set to identify novel MDR‑TB leads.

Quote Request

Request a Quote for [2-(4-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.